

Commercial availability of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

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Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Cat. No.: B150970

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In-Depth Technical Guide: 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol**, including its commercial availability, synthesis, and physicochemical properties. The guide also explores the biological significance of the broader class of 2,3-dihydro-1,4-benzodioxin derivatives, offering insights into potential applications in drug discovery and development.

Commercial Availability

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol is commercially available from various chemical suppliers. It is typically offered in research quantities. For procurement, researchers can inquire with companies such as Conier Chem&Pharma Limited and other fine chemical providers. The precursor, 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid, is also commercially available from numerous suppliers, providing a ready starting material for synthesis.

Physicochemical and Spectral Data

A summary of the available quantitative data for **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** is presented in the table below. This information is crucial for its identification, characterization,

and handling in a laboratory setting.

Property	Value	Reference
CAS Number	274910-19-9	[1]
Molecular Formula	C ₉ H ₁₀ O ₃	[2]
Molecular Weight	166.17 g/mol	[2]
Appearance	Yellow oil	
¹ H NMR (CDCl ₃)	δ 6.87-6.79 (m, 3H), 4.66 (s, 2H), 4.32-4.30 (m, 2H), 4.28-4.25 (m, 2H), 2.19 (bs, 1H)	
Mass Spectrometry	[M+H-18] ⁺ peak detected at m/z = 149.5	

Experimental Protocols: Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

The primary synthetic route to **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** involves the reduction of its corresponding carboxylic acid.

Reduction of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

This protocol details the reduction of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid to **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** using lithium aluminum hydride (LiAlH₄).

Materials:

- 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)

- Water
- Ethyl acetate
- Saturated saline solution
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

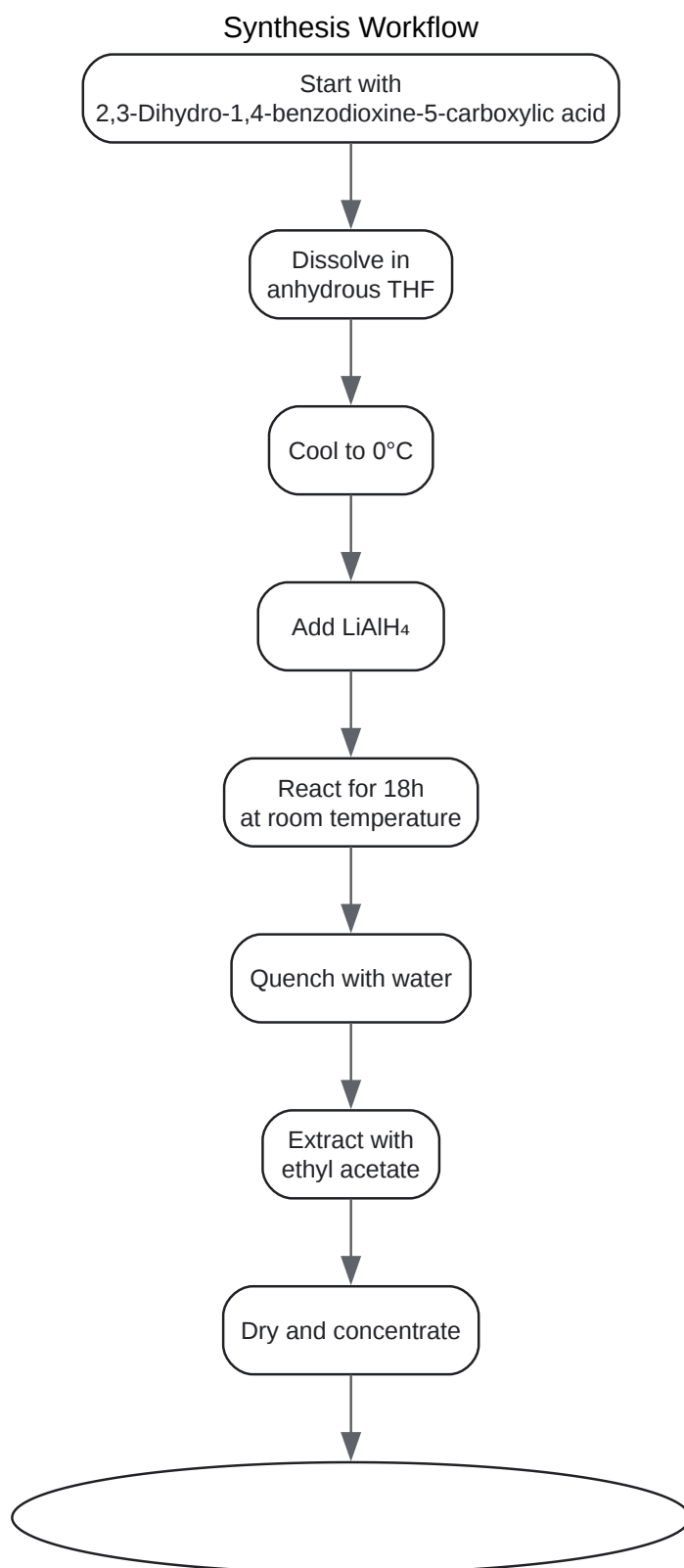
Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran.
- Cool the solution to 0°C using an ice bath.
- Slowly add lithium aluminum hydride (2.0 eq) to the cooled solution in small portions.
- Stir the reaction mixture at 0°C for 10 minutes.
- Remove the ice bath and continue stirring at room temperature for 18 hours.
- Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of water (an amount equivalent in grams to the LiAlH₄ used).
- Add an equal volume of water to the reaction mixture.
- Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).
- Combine the organic phases and wash with a saturated saline solution.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield (2,3-dihydrobenzo[b][3][4]dioxin-5-yl)methanol as a yellow oil.

Expected Yield: ~99%

Below is a workflow diagram illustrating the synthesis process.



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A flowchart of the synthesis of **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol**.

Biological Context and Potential Signaling Pathways

While specific biological activities of **2,3-Dihydro-1,4-benzodioxin-5-ylmethanol** are not extensively documented, the 2,3-dihydro-1,4-benzodioxin scaffold is a well-established pharmacophore found in numerous biologically active compounds.^[5] These derivatives have been shown to exhibit a range of pharmacological effects, including acting as α -adrenergic receptor antagonists and inhibitors of poly(ADP-ribose) polymerase 1 (PARP1).^{[4][6]}

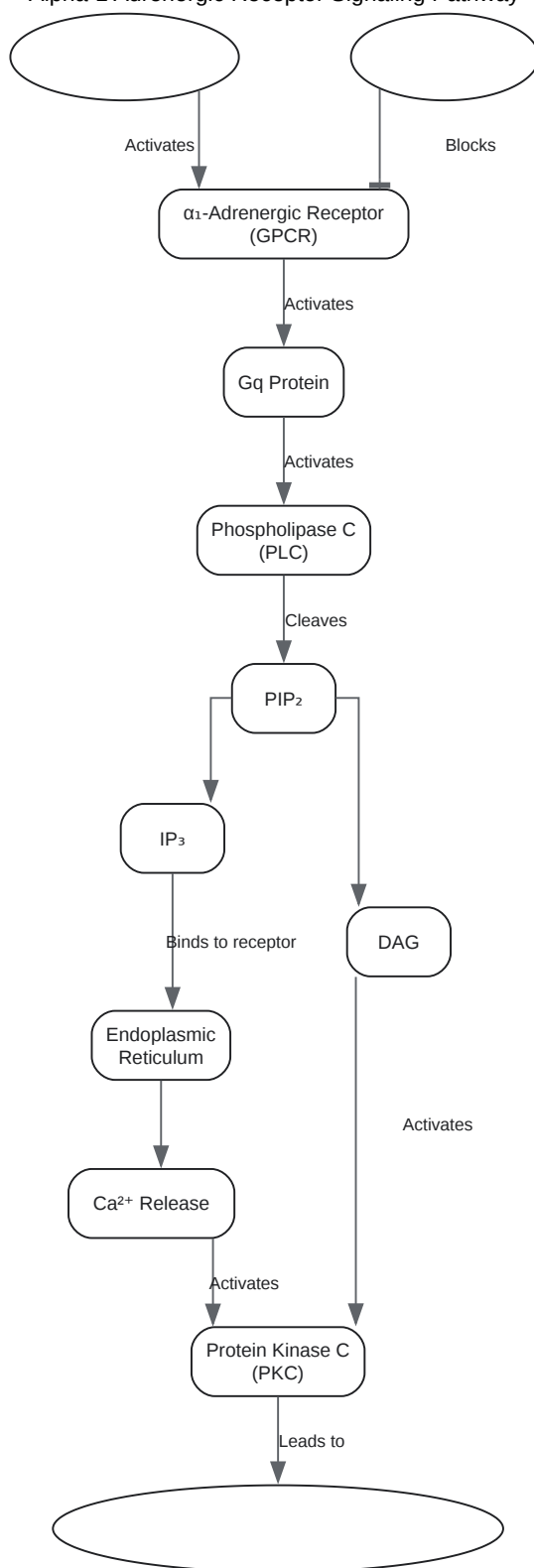
Alpha-Adrenergic Receptor Antagonism

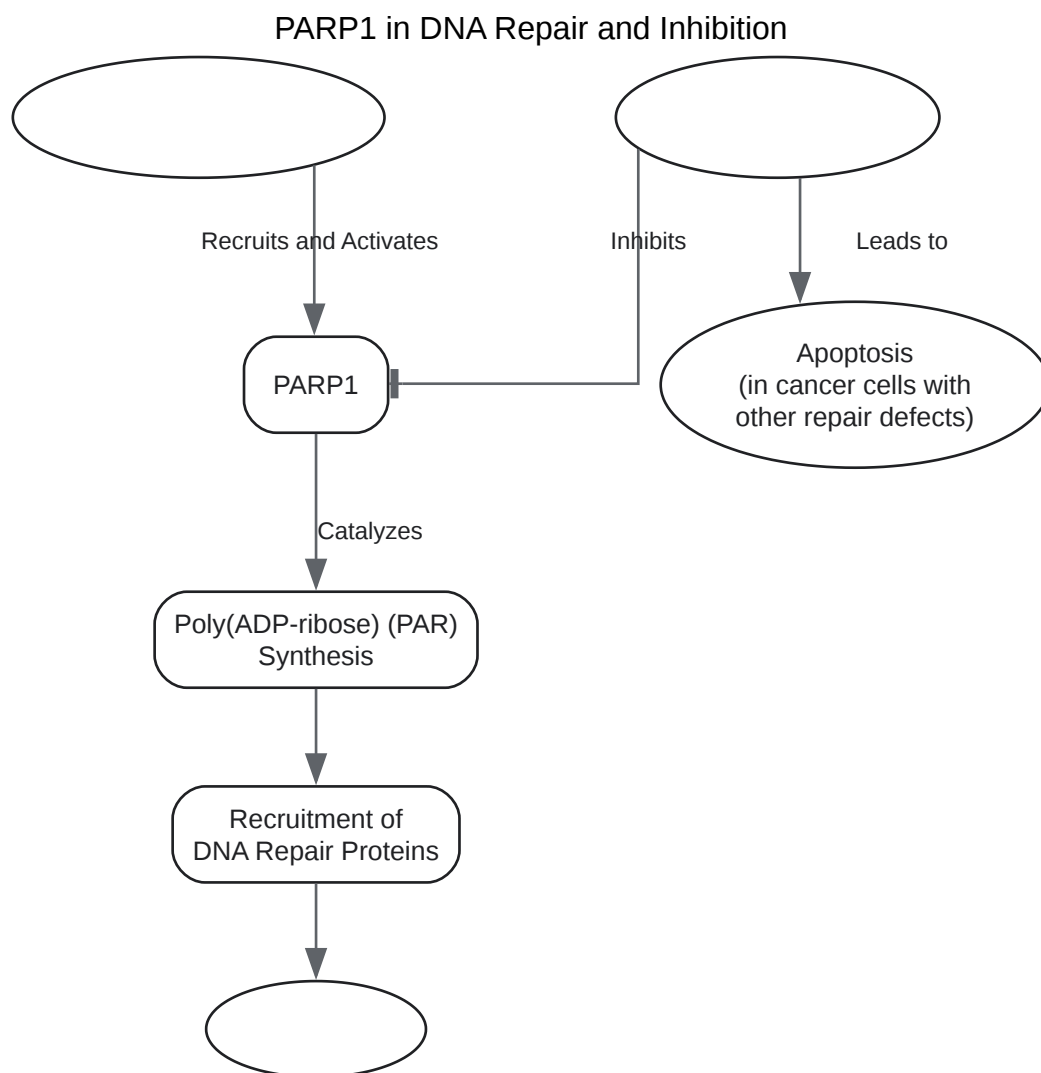
Many 2,3-dihydro-1,4-benzodioxin derivatives are known to be potent and selective antagonists of α_1 -adrenergic receptors.^[4] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine and epinephrine, trigger a signaling cascade leading to various physiological responses, including smooth muscle contraction.^{[6][7]} ^[8] Antagonism of these receptors by benzodioxin-containing compounds can lead to vasodilation and a decrease in blood pressure.

The signaling pathway for α_1 -adrenergic receptors typically involves the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.^{[6][7][8]}

The diagram below illustrates a simplified representation of the α_1 -adrenergic signaling pathway, which can be antagonized by certain 2,3-dihydro-1,4-benzodioxin derivatives.

Alpha-1 Adrenergic Receptor Signaling Pathway





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